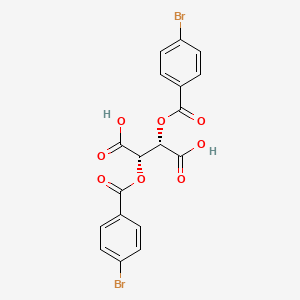

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRKGOQEVATOPX-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a central (2S,3S)-succinic acid core esterified with two 4-bromobenzoyl groups. Its molecular formula is C₁₈H₁₂Br₂O₈ , with a molar mass of 516.09 g/mol . The stereochemistry at C2 and C3 ensures chirality, critical for interactions in asymmetric catalysis or drug delivery systems.

Synthetic Pathways

Esterification of (2S,3S)-Succinic Acid

The primary route involves stereospecific esterification of (2S,3S)-succinic acid with 4-bromobenzoyl chloride.

Reaction Mechanism

- Activation : The carboxylic acid groups of succinic acid are activated using thionyl chloride (SOCl₂) or oxalyl chloride, forming succinyl chloride intermediates.

- Nucleophilic Substitution : 4-Bromobenzoyl chloride reacts with the diol groups of (2S,3S)-succinic acid in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A catalytic base (e.g., pyridine or DMAP) neutralizes HCl byproducts.

Reaction Equation :

$$

\text{(2S,3S)-Succinic Acid} + 2 \, \text{4-Bromobenzoyl Chloride} \xrightarrow{\text{Base}} \text{(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic Acid} + 2 \, \text{HCl}

$$

Optimization Parameters

Alternative Methods

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective esterification under mild conditions, though industrial adoption remains limited due to cost and scalability.

Solid-Phase Synthesis

Immobilized reagents on polystyrene resins improve purity by reducing side reactions, but throughput challenges persist.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid undergoes various chemical reactions, including:

Oxidation: The bromobenzoyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The bromine atoms can be reduced to hydrogen, forming the corresponding benzoyl derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: 4-carboxybenzoyl derivatives.

Reduction: Benzoyl derivatives.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it valuable for creating new drug candidates.

-

Anticancer Research :

- Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The brominated aromatic groups may enhance interactions with biological targets, leading to increased efficacy in anticancer therapies.

-

Biomolecular Interactions :

- Research on the interactions of this compound with proteins and nucleic acids is ongoing. Understanding these interactions is crucial for elucidating its therapeutic mechanisms and potential applications in targeted therapies.

Materials Science Applications

- Organic Frameworks :

- Optical Materials :

Organic Synthesis Applications

- Chiral Synthesis :

-

Reactivity Studies :

- Investigations into the reactivity of this compound with various reagents have revealed pathways for further functionalization. This characteristic is particularly useful for chemists looking to create complex molecules from simpler precursors.

Case Studies

-

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways. -

Case Study 2: MOF Development

Researchers successfully synthesized a new metal-organic framework using this compound as a ligand. The resulting MOF showed high surface area and selective gas adsorption properties, making it suitable for environmental applications.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzoyl groups significantly alters molecular properties. Key analogs include:

Key Observations :

- Bromine vs. Methyl and methoxy groups improve solubility and are commonly used in chiral resolving agents (e.g., di-p-toluoyl-tartaric acid derivatives) .

- Steric and Electronic Effects : Bulkier substituents (e.g., CF₃) introduce steric hindrance and electron-withdrawing effects, which may alter reactivity in esterification or hydrolysis reactions .

Stereochemical and Functional Comparisons

- (2S,3S) vs. (2E,3E) Configuration : The (2E,3E)-2,3-bis(4-methoxybenzylidene)succinic acid (inermidioic acid, ) adopts an unsaturated, planar geometry, contrasting with the saturated, tetrahedral (2S,3S) configuration. This difference impacts hydrogen bonding and molecular packing, critical for crystallization and biological interactions .

- Hydrate Forms : The hydrate form of (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid (CAS 71607-32-4) exhibits altered solubility and stability compared to the anhydrous form, relevant for formulation in pharmaceuticals .

Biological Activity

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a synthetic compound featuring two 4-bromobenzoyloxy groups attached to a succinic acid backbone. Its unique structure contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism suggests potential applications in the development of enzyme inhibitors for therapeutic purposes.

Biological Activity Overview

Research Applications

This compound has been utilized in various research fields:

- Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemistry : As a probe for studying enzyme mechanisms and interactions.

- Material Science : In the synthesis of advanced materials due to its unique structural properties.

Case Studies and Findings

-

Anti-inflammatory Activity :

A study investigated the compound's effect on carrageenan-induced paw edema in rats. Results indicated significant inhibition of paw swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent . -

Enzyme Interaction Studies :

Research demonstrated that this compound interacts effectively with cyclooxygenase-2 (COX-2), exhibiting binding affinities comparable to known inhibitors like celecoxib. This interaction is crucial for its proposed use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | Methoxy instead of bromine | Potentially different biological activities |

| (2S,3S)-Di-p-toluoyl-D-tartaric acid | Similar ester linkages | Used primarily in chiral resolution |

| (2S,3S)-Di-p-anisoyl-D-tartaric acid | Contains anisole groups | Known for applications in asymmetric synthesis |

The comparison highlights the uniqueness of this compound due to its brominated aromatic groups that enhance its reactivity and biological profile compared to structurally similar compounds .

Q & A

Q. What are the recommended methods to optimize solubility of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid for in vitro studies?

- Methodological Answer : Solubility challenges in polar solvents like DMSO (<42.63 mg/mL) can be addressed by:

- Heating the sample to 37°C to reduce viscosity.

- Using an ultrasonic bath to disrupt crystalline aggregates.

- Testing co-solvents (e.g., aqueous-organic mixtures) while monitoring stability .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the bromobenzoyl ester groups.

- Avoid repeated freeze-thaw cycles; aliquot working solutions.

- Use inert atmospheres (argon/nitrogen) for long-term storage .

Q. What analytical techniques are suitable for confirming the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to resolve (2S,3S) from diastereomers.

- Circular Dichroism (CD) to correlate optical activity with reported stereochemical data.

- X-ray crystallography for absolute configuration verification if crystals are obtainable .

Q. How can researchers mitigate hazards during synthesis or handling?

- Methodological Answer :

- Use fume hoods and wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.

- Avoid inhalation of fine powders; employ electrostatic precipitation during weighing.

- Follow spill protocols: absorb with sand, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of bromobenzoyl esters under basic conditions?

- Methodological Answer :

- Perform kinetic vs. thermodynamic control studies : Vary reaction temperature and base strength (e.g., NaOH vs. K₂CO₃) to identify dominant pathways.

- Use NMR monitoring (e.g., <sup>19</sup>F or <sup>13</sup>C) to track ester hydrolysis intermediates.

- Compare results with structurally analogous compounds (e.g., 4-bromophenylacetic acid derivatives) to contextualize reactivity .

Q. How can the compound’s stability be assessed in biological matrices for pharmacokinetic studies?

- Methodological Answer :

- Incubate the compound in plasma/PBS at 37°C and analyze degradation via LC-MS/MS at timed intervals.

- Quantify hydrolysis products (e.g., 4-bromobenzoic acid) using calibration curves.

- Adjust pH to mimic physiological conditions and test stabilizers (e.g., albumin) .

Q. What computational models predict interactions between this compound and enzymatic targets?

- Methodological Answer :

- Use docking simulations (AutoDock Vina, Schrödinger) with crystal structures of target enzymes (e.g., esterases).

- Validate predictions with molecular dynamics (MD) to assess binding stability.

- Cross-reference with experimental IC₅₀ data from fluorogenic substrate assays .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., 4-chloro instead of 4-bromo) to assess halogen effects.

- Test biological activity (e.g., enzyme inhibition) and correlate with Hammett σ constants or LogP values .

- Use multivariate regression to identify key physicochemical drivers of activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Replicate experiments using standardized protocols (e.g., shake-flask method at 25°C).

- Characterize polymorphic forms via PXRD ; solubility varies with crystal packing.

- Report solvent purity and equilibration time to ensure reproducibility .

Theoretical Framework Integration

Q. How to link mechanistic studies of this compound to broader organic reaction theories?

- Methodological Answer :

- Apply Curtin-Hammett principles to explain selectivity in ester hydrolysis.

- Use frontier molecular orbital (FMO) theory to predict nucleophilic attack sites.

- Align findings with established models (e.g., Ingold’s classification of reaction mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.